molecular formula C15H21NO4 B15237545 (S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid

Cat. No.: B15237545
M. Wt: 279.33 g/mol
InChI Key: GILCXXXJNISDLX-LBPRGKRZSA-N
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Description

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 2,5-dimethylphenyl group attached to the acetic acid moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Acetic Acid Moiety: The protected amino group is then reacted with 2,5-dimethylphenylacetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic applications, such as drug development and delivery.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group provides stability, allowing the compound to participate in various biochemical pathways without premature degradation. The 2,5-dimethylphenyl group enhances the compound’s binding affinity to specific targets, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((Tert-butoxycarbonyl)amino)-2-phenylacetic acid: Similar structure but lacks the 2,5-dimethyl groups.

    (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-methylphenyl)acetic acid: Contains a single methyl group on the phenyl ring.

Uniqueness

(S)-2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This structural feature may enhance its stability and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(2S)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H21NO4/c1-9-6-7-10(2)11(8-9)12(13(17)18)16-14(19)20-15(3,4)5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

GILCXXXJNISDLX-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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